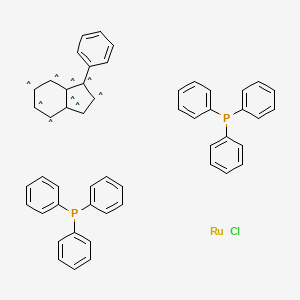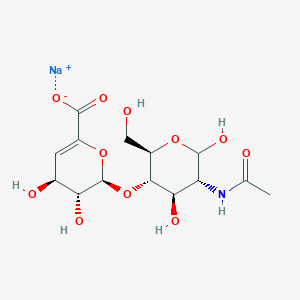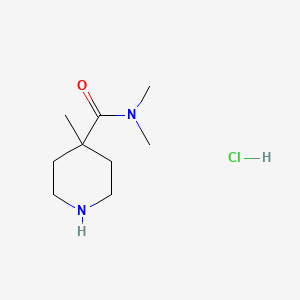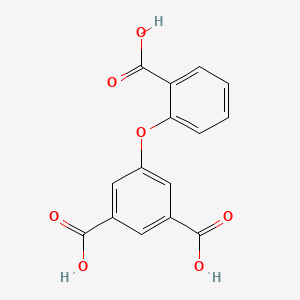![molecular formula C12H16N2 B3100173 1-Phenyl-1,6-diazaspiro[3.4]octane CAS No. 1363382-01-7](/img/structure/B3100173.png)
1-Phenyl-1,6-diazaspiro[3.4]octane
Vue d'ensemble
Description
1-Phenyl-1,6-diazaspiro[3.4]octane is a chemical compound . It is used in various fields such as pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 1-Phenyl-3,5-pyrazolidinedione condenses readily with carbonyl compounds in refluxing dioxane or glacial acetic acid to yield 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones . The exocyclic olefinic bond at position 4 in these derivatives is highly reactive towards oxidation using hydrogen peroxide in alkaline medium to give 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex and specific. The structure of the compounds was elucidated using elemental analysis, mass spectrometry, IR and, particularly, NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound are diverse and depend on the type of the diazaspiro compound and/or the nucleophile used . The resulting products from these reactions can be reactive intermediates due to the highly strained spirooxirane ring .Applications De Recherche Scientifique
Synthesis of Derivatives : Chiaroni et al. (2000) synthesized two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, demonstrating the chemical's utility in forming complex molecular structures (Chiaroni et al., 2000).
Aziridination and 1,3-Dipolar Cycloaddition : Albar's 1997 study explored the use of 1-Phenyl-1,6-diazaspiro[3.4]octane in the aziridination and 1,3-dipolar cycloaddition of 2,6-dibenzylidenecyclohexanone, showing its reactivity in creating diazaspiro compounds (Albar, 1997).
Electrophilic Amination : Andreae et al. (1992) studied the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids, indicating the potential of derivatives of this compound in electrophilic amination processes (Andreae et al., 1992).
Antimalarial Activity : A study by Le Manach et al. (2021) identified a diazaspiro[3.4]octane series active against multiple stages of the human malaria parasite Plasmodium falciparum, highlighting the biological applications of compounds in this class (Le Manach et al., 2021).
Mild Steel Corrosion Inhibition : Research by Chafiq et al. (2020) on spirocyclopropane derivatives, a class to which this compound belongs, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions, providing insight into their industrial applications (Chafiq et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that the diazaspiro[34]octane core is an emerging privileged structure in compounds possessing diverse biological activities .
Biochemical Pathways
A novel diazaspiro[34]octane series was identified from a whole-cell high-throughput screening campaign, showing activity against multiple stages of the parasite lifecycle . This suggests that the compound may have broad effects on various biochemical pathways.
Result of Action
Given the compound’s potential activity against multiple stages of the parasite lifecycle , it may have significant effects at the molecular and cellular levels.
Orientations Futures
1-Phenyl-1,6-diazaspiro[3.4]octane has potential applications in various fields. For instance, a study has identified a potent nitrofuran antitubercular lead from a small set of twelve compounds of a nitrofuran carboxamide chemotype that was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This suggests that this compound and its derivatives could be further explored for their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
1-phenyl-1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-9-7-12(14)6-8-13-10-12/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOTIMGFFYJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290515 | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-01-7 | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazaspiro[3.4]octane, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)






![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)


